

Spectroscopic Characterization of (+)-N-Methylephedrine: A Technical Guide

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Compound of Interest

Compound Name: (+)-N-Methylephedrine

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **(+)-N-Methylephedrine**, a sympathomimetic amine. The guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided, along with a logical workflow diagram to illustrate the characterization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR spectra of **(+)-N-Methylephedrine** reveal the connectivity and chemical environment of its constituent atoms.

^1H NMR Spectral Data of (+)-N-Methylephedrine

The ^1H NMR spectrum of **(+)-N-Methylephedrine** exhibits distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Phenyl-H	7.20 - 7.40	Multiplet	-
CH-OH	4.85	Doublet	4.5
CH-N	2.75	Multiplet	-
N(CH ₃) ₂	2.30	Singlet	-
C-CH ₃	0.95	Doublet	7.0

¹³C NMR Spectral Data of (+)-N-Methylephedrine

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ) in ppm
Phenyl C (quaternary)	142.5
Phenyl CH	128.0, 127.5, 126.0
CH-OH	75.0
CH-N	65.0
N(CH ₃) ₂	42.0
C-CH ₃	14.5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **(+)-N-Methylephedrine** shows characteristic absorption bands corresponding to its hydroxyl, amine, and aromatic functionalities.

Absorption Frequency (cm ⁻¹)	Functional Group	Vibration Mode
3400 (broad)	O-H	Stretching
3030	Aromatic C-H	Stretching
2970	Aliphatic C-H	Stretching
1450	C=C (aromatic)	Stretching
1050	C-O	Stretching
1150	C-N	Stretching

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **(+)-N-Methylephedrine** provides information about its molecular weight and fragmentation pattern, which aids in its identification. The molecular ion peak $[M]^+$ is observed at m/z 179.^{[1][2]}

Mass-to-Charge Ratio (m/z)	Proposed Fragment
179	$[C_{11}H_{17}NO]^+$ (Molecular Ion)
164	$[M - CH_3]^+$
146	$[M - H_2O - CH_3]^+$
77	$[C_6H_5]^+$
72	$[CH(CH_3)N(CH_3)_2]^+$

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 5-10 mg of **(+)-N-Methylephedrine**.^[3]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.^{[4][5]}
- Ensure the solution is clear and free of any solid particles.^[3]

Instrumental Analysis:

- The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
- The spectrometer is locked to the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve optimal homogeneity.
- For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.^[4] A sufficient number of scans and an appropriate relaxation delay are employed to ensure accurate signal integration, especially for quaternary carbons.^[4]

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small, clean, and dry sample of solid **(+)-N-Methylephedrine** directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

- Grind a few milligrams of **(+)-N-Methylephedrine** with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

- Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumental Analysis:

- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.^[6]
- A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.
- The sample is then placed in the instrument's sample compartment, and the spectrum is recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS) Protocol

Sample Introduction:

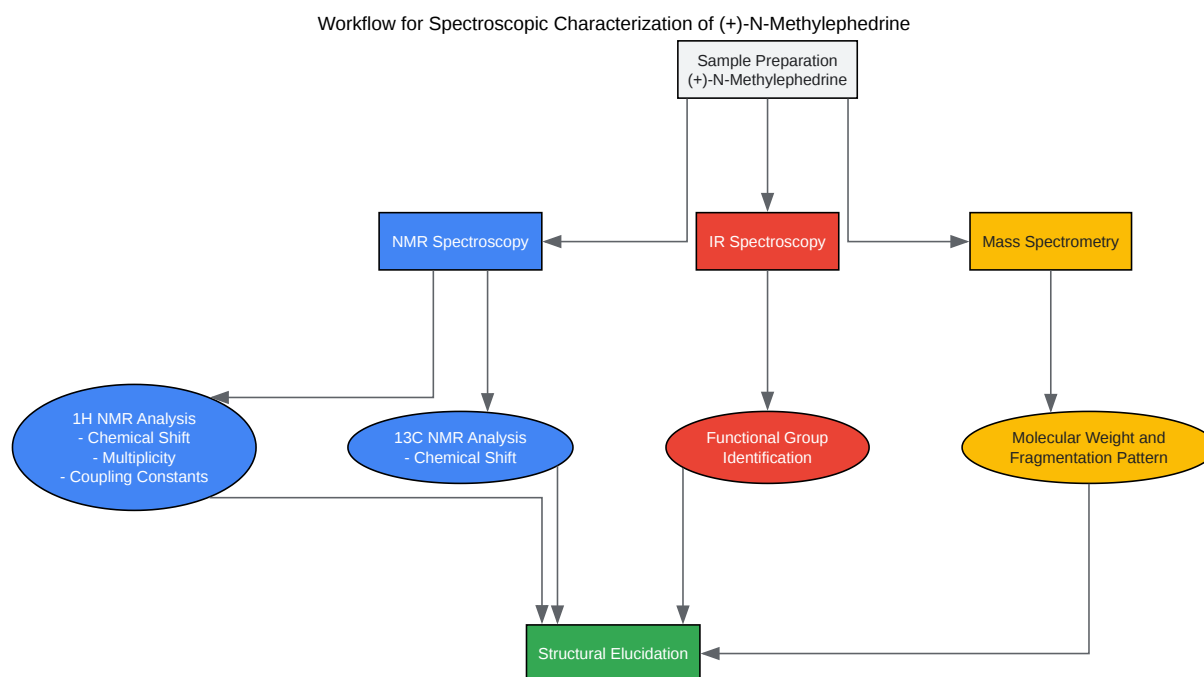
- The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).^[7]
- For direct infusion, a dilute solution of **(+)-N-Methylephedrine** in a suitable volatile solvent is prepared.

Instrumental Analysis:

- The mass spectrum is obtained using a mass spectrometer, with common ionization techniques being Electron Ionization (EI) or Electrospray Ionization (ESI).^{[8][9]}
- In EI-MS, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.^[10]
- In ESI-MS, a high voltage is applied to a liquid to create an aerosol, which generates ions.
- The ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio and detected.^{[8][9]}

Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **(+)-N-Methylephedrine**.



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Caption: A flowchart illustrating the process of spectroscopic analysis for structural determination.

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